molecular formula C14H18ClNO6S B2667317 Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate CAS No. 251310-37-9

Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate

Cat. No.: B2667317
CAS No.: 251310-37-9
M. Wt: 363.81
InChI Key: SQYNEMOHBZLHQW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Methoxy-Substituted Phenyl Group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methoxy-substituted phenyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-chloro-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO6S/c1-20-12-5-4-10(7-13(12)21-2)23(18,19)16-8-9(15)6-11(16)14(17)22-3/h4-5,7,9,11H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYNEMOHBZLHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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